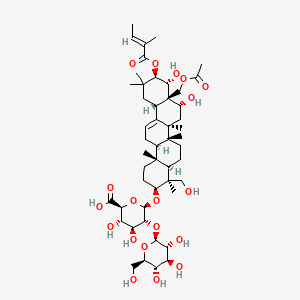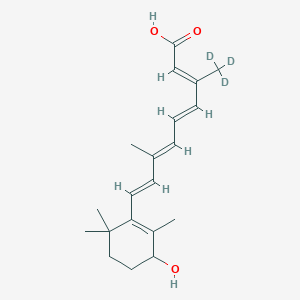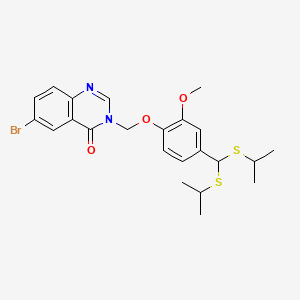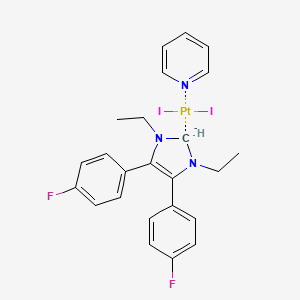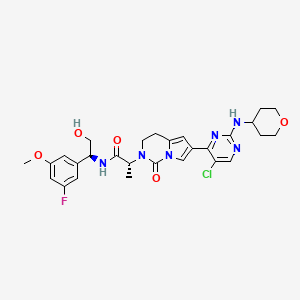
ERK1/2 inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK1/2 inhibitor 5 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
ERK1/2 inhibitor 5 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
ERK1/2 inhibitor 5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the MAPK signaling pathway and its role in various chemical processes.
Biology: Helps in understanding cellular processes regulated by ERK1/2, such as cell cycle progression and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly those with mutations in the MAPK pathway. It is also explored for its role in neurodegenerative diseases and inflammatory conditions.
Mécanisme D'action
ERK1/2 inhibitor 5 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling events that lead to cell proliferation and survival. The compound specifically targets the threonine-glutamic acid-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation by MEK1/2 .
Comparaison Avec Des Composés Similaires
ERK1/2 inhibitor 5 can be compared with other ERK inhibitors such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.
JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.
HMPL-295: A potent and selective ERK1/2 inhibitor currently in clinical trials.
This compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation and nuclear accumulation. This dual inhibition results in more durable pathway suppression and enhanced efficacy compared to other inhibitors .
Propriétés
Formule moléculaire |
C28H32ClFN6O5 |
|---|---|
Poids moléculaire |
587.0 g/mol |
Nom IUPAC |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1 |
Clé InChI |
OKFNVABUBXABTA-VOIUYBSRSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
SMILES canonique |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



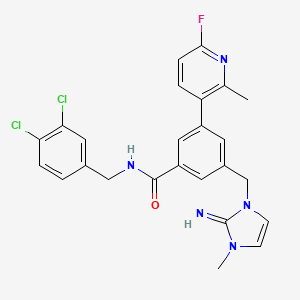
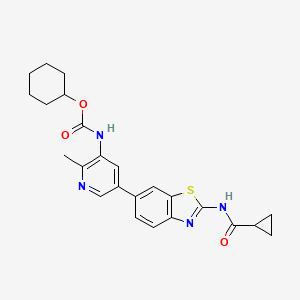
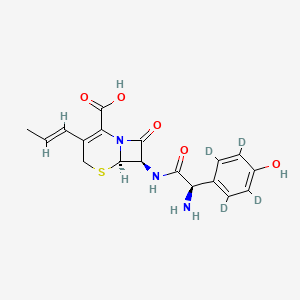
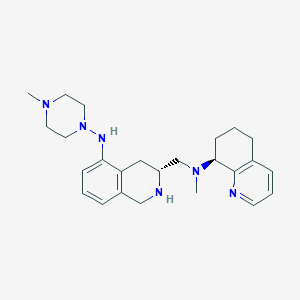
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)


